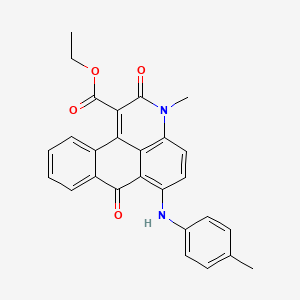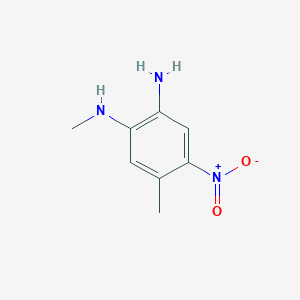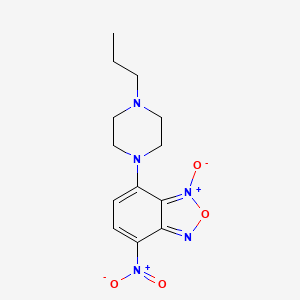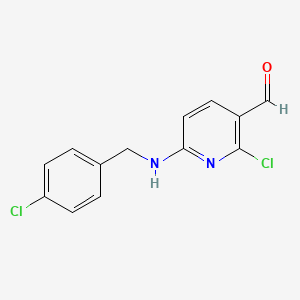
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with chloro and benzylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde typically involves the reaction of 2-chloro-3-formylpyridine with 4-chlorobenzylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carboxylic acid.
Reduction: 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(4-fluoro-benzylamino)-pyridine-3-carbaldehyde
- 2-Chloro-6-(4-methyl-benzylamino)-pyridine-3-carbaldehyde
- 2-Chloro-6-(4-methoxy-benzylamino)-pyridine-3-carbaldehyde
Uniqueness
2-Chloro-6-(4-chloro-benzylamino)-pyridine-3-carbaldehyde is unique due to the presence of both chloro and benzylamino groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propiedades
Fórmula molecular |
C13H10Cl2N2O |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
2-chloro-6-[(4-chlorophenyl)methylamino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-1-9(2-5-11)7-16-12-6-3-10(8-18)13(15)17-12/h1-6,8H,7H2,(H,16,17) |
Clave InChI |
SNVCSXKHIHUEBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


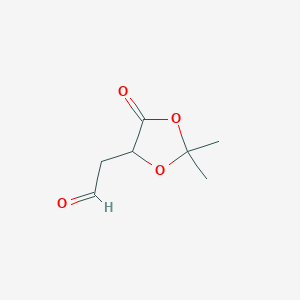
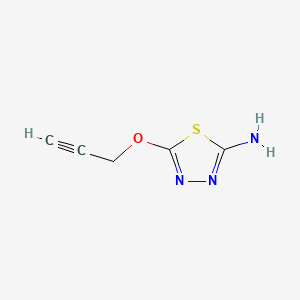
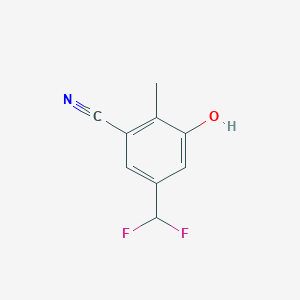
![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)
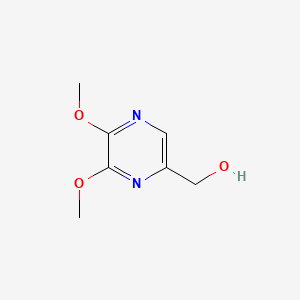
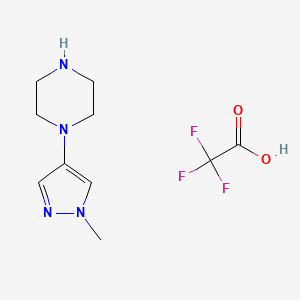
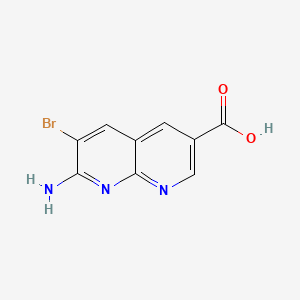
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
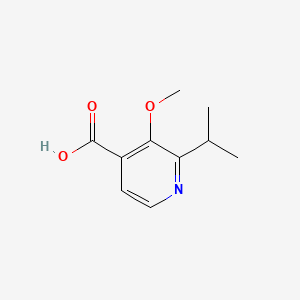
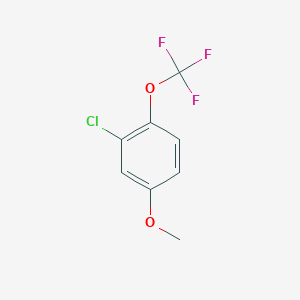
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)
